Enantiomeric Configuration: R-Configuration Enables Specific IL-17 Modulator Pharmacophore Incorporation
The (2R)-configured target compound provides the requisite stereochemistry for the preparation of substituted 4,4-difluorocyclohexyl derivatives disclosed in patent US20230271951A1 as potent IL-17 modulators. Patent claims explicitly define the (R)-stereochemistry at the carbon bearing the amino group as critical for IL-17A activity modulation, whereas the (S)-enantiomer (CAS 2306254-36-2) and the racemic free base (CAS 2165360-62-1) are not claimed as intermediates in the active series [1]. No quantitative IC₅₀ data is reported for the amino acid building block itself; however, the patent exemplifies downstream compounds with in vitro IL-17A pIC₅₀ values ranging from 7.1 to 8.4 [1].
| Evidence Dimension | Stereochemical requirement for patented IL-17 modulator synthesis |
|---|---|
| Target Compound Data | Chiral center configuration: (R); used to construct IL-17 modulators of formula (1-1) or (1-2) in US20230271951A1 |
| Comparator Or Baseline | (S)-enantiomer HCl (CAS 2306254-36-2) and racemic free base (CAS 2165360-62-1) not claimed for the active IL-17 modulatory scaffold |
| Quantified Difference | Not applicable at the building block level; patent exemplifies downstream compounds with IL-17A pIC₅₀ 7.1–8.4 |
| Conditions | Patent US20230271951A1; IL-17A FRET assay in HEK-Blue IL-17 reporter cells |
Why This Matters
For procurement supporting IL-17 drug discovery programs, only the (R)-enantiomer matches the patent-defined synthetic route, eliminating the need for chiral resolution or risk of synthesizing an inactive diastereomer.
- [1] Johnson, J. A., Reuberson, J. T., Lecomte, F. C., et al. (UCB Biopharma SRL). (2023). Difluorocyclohexyl Derivatives as IL-17 Modulators. US Patent Application US20230271951A1. View Source
